
tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is a chemical compound with the CAS Number: 1539902-30-1 . It has a molecular weight of 262.35 .
Synthesis Analysis
The synthesis of carbamates, such as “this compound”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The InChI code for this compound is1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-8-12-6-4-5-7-13(12)16-9-11/h4-7,11,16H,8-10H2,1-3H3,(H,17,18) . This code provides a unique identifier for the compound and can be used to generate a 3D structure. Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it can be used in palladium-catalyzed synthesis of N-Boc-protected anilines . It can also be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical and Chemical Properties Analysis
The compound has a molecular weight of 262.35 . It is a solid at room temperature and is stored at a temperature of 4°C .Scientific Research Applications
Corrosion Inhibition
Research on novel organic compounds based on 8-hydroxyquinoline, closely related to the chemical structure of interest, demonstrates their efficacy as corrosion inhibitors for carbon steel in acidic solutions. These compounds exhibit mixed-type inhibition properties, with their adsorption on the carbon steel surface following the Langmuir adsorption isotherm. Theoretical studies using Density Functional Theory (DFT) calculations and Monte Carlo simulations support the experimental findings, establishing a relationship between molecular structure and inhibition efficiency (Faydy et al., 2019).
Drug Development for Malaria
N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed for malaria treatment. It was selected based on its excellent activity against Plasmodium falciparum in vitro and in vivo in rodent models. This molecule was designed considering chemical, toxicological, pharmacokinetic, and pharmacodynamic criteria, and its synthesis from readily available materials highlights its potential for affordable and effective antimalarial therapy (O’Neill et al., 2009).
Synthetic Organic Chemistry
Substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines represent a class of compounds utilized in synthetic chemistry for creating diverse molecular structures. These compounds undergo lithiation and subsequent electrophilic quenching, yielding various 1-substituted tetrahydroisoquinoline products. This methodology enables the synthesis of complex alkaloids and has applications in the total syntheses of natural products (Talk et al., 2016).
Antioxidant Agents for Stroke Treatment
Recent advances in the design of tetramethylpyrazine nitrones and quinolylnitrones for stroke treatment show that these compounds, due to their potent thrombolytic activity and ability to scavenge free radicals, hold promise as therapeutic agents. Their non-toxicity and ability to permeate the blood-brain barrier further enhance their potential in cerebral ischemia therapy (Marco-Contelles, 2020).
Chemistry of tert-Butoxycarbonylation
The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates showcases its utility in chemoselective reactions under mild conditions. This novel reagent facilitates the tert-butoxycarbonylation of phenols, aromatic, and aliphatic amine hydrochlorides, and aromatic carboxylic acids, demonstrating its versatility and effectiveness in organic synthesis (Saito et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(1-methyl-3,4-dihydro-2H-quinolin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-12-9-11-7-5-6-8-13(11)17(4)10-12/h5-8,12H,9-10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOFQIUMSHDFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2N(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
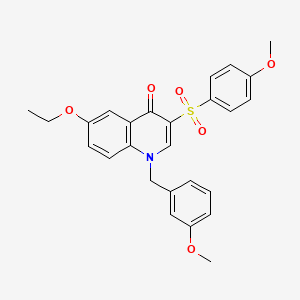
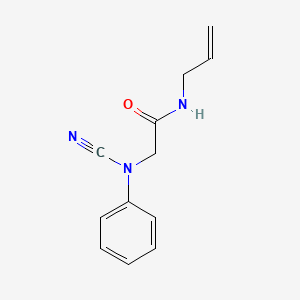
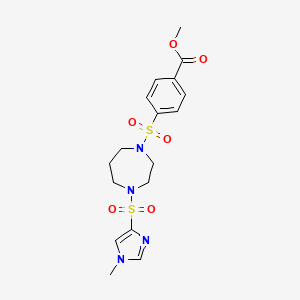
![2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2659483.png)
![6'-chloro-1-(3,5-dimethylbenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2659484.png)
![2-[(Tert-butoxy)methyl]aniline](/img/structure/B2659485.png)
![N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea](/img/structure/B2659486.png)

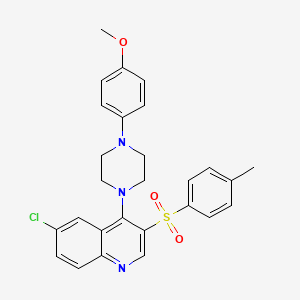
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2659489.png)
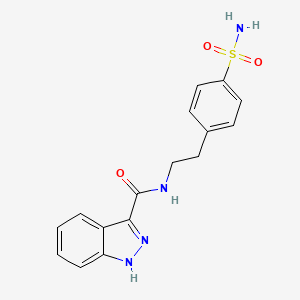
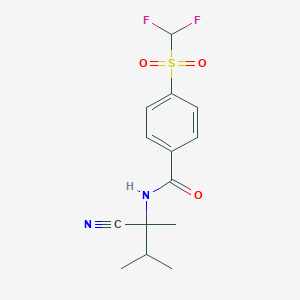
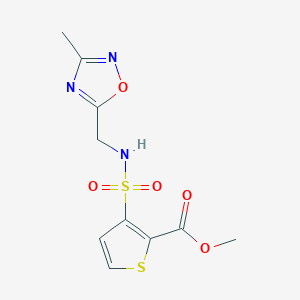
![7-[(4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2659493.png)
